molecular formula C27H29N3O4S B12480016 4-methyl-N-{2-[(2-phenylethyl)carbamoyl]phenyl}-3-(pyrrolidin-1-ylsulfonyl)benzamide

4-methyl-N-{2-[(2-phenylethyl)carbamoyl]phenyl}-3-(pyrrolidin-1-ylsulfonyl)benzamide

Cat. No.: B12480016
M. Wt: 491.6 g/mol
InChI Key: KPWMVLQXZZTKTB-UHFFFAOYSA-N
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Description

4-methyl-N-{2-[(2-phenylethyl)carbamoyl]phenyl}-3-(pyrrolidin-1-ylsulfonyl)benzamide is a complex organic compound with a unique structure that includes a benzamide core, a pyrrolidine sulfonyl group, and a phenylethyl carbamoyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-{2-[(2-phenylethyl)carbamoyl]phenyl}-3-(pyrrolidin-1-ylsulfonyl)benzamide typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of the benzamide core, followed by the introduction of the pyrrolidine sulfonyl group and the phenylethyl carbamoyl moiety. Common reagents used in these reactions include sulfonyl chlorides, amines, and carbamoyl chlorides. The reaction conditions may involve the use of solvents such as dichloromethane or dimethylformamide, and catalysts like triethylamine or pyridine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization techniques can enhance the efficiency and yield of the synthesis. Additionally, purification methods such as recrystallization, chromatography, and distillation are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-{2-[(2-phenylethyl)carbamoyl]phenyl}-3-(pyrrolidin-1-ylsulfonyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups. Common reagents include halides, acids, and bases.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halides, acids, bases, solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives with different functional groups.

Scientific Research Applications

4-methyl-N-{2-[(2-phenylethyl)carbamoyl]phenyl}-3-(pyrrolidin-1-ylsulfonyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-methyl-N-{2-[(2-phenylethyl)carbamoyl]phenyl}-3-(pyrrolidin-1-ylsulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting anti-inflammatory or anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

4-methyl-N-{2-[(2-phenylethyl)carbamoyl]phenyl}-3-(pyrrolidin-1-ylsulfonyl)benzamide can be compared with other similar compounds, such as:

    Benzamide derivatives: These compounds share the benzamide core but differ in their substituents, leading to variations in their chemical and biological properties.

    Pyrrolidine sulfonyl compounds: These compounds contain the pyrrolidine sulfonyl group and may exhibit similar reactivity and applications.

    Phenylethyl carbamoyl compounds: These compounds include the phenylethyl carbamoyl moiety and may have comparable biological activities.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C27H29N3O4S

Molecular Weight

491.6 g/mol

IUPAC Name

4-methyl-N-[2-(2-phenylethylcarbamoyl)phenyl]-3-pyrrolidin-1-ylsulfonylbenzamide

InChI

InChI=1S/C27H29N3O4S/c1-20-13-14-22(19-25(20)35(33,34)30-17-7-8-18-30)26(31)29-24-12-6-5-11-23(24)27(32)28-16-15-21-9-3-2-4-10-21/h2-6,9-14,19H,7-8,15-18H2,1H3,(H,28,32)(H,29,31)

InChI Key

KPWMVLQXZZTKTB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NCCC3=CC=CC=C3)S(=O)(=O)N4CCCC4

Origin of Product

United States

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